![molecular formula C15H22N2O2 B2919645 Benzyl 4-propylpiperazine-1-carboxylate CAS No. 856844-93-4](/img/structure/B2919645.png)
Benzyl 4-propylpiperazine-1-carboxylate
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Overview
Description
Benzyl 4-propylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It is used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .
Molecular Structure Analysis
The molecular structure of Benzyl 4-propylpiperazine-1-carboxylate is represented by the linear formula C15H22N2O2 . The molecular weight of the compound is 262.35 .Physical And Chemical Properties Analysis
Benzyl 4-propylpiperazine-1-carboxylate is a solid or liquid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Radioiodinated 1-carboxamidino-4-phenylpiperazine for Imaging
This compound, closely related to Benzyl 4-propylpiperazine-1-carboxylate, shows potential in adrenal and myocardial imaging. The process involves radioiodination under mild conditions, leading to a product with high specificity and rapid purification capabilities. Biodistribution studies in rats highlighted its selectivity and retention in target tissues, suggesting its applicability for imaging purposes in medical diagnostics (Hanson, 1982).
Zinc Coordination Compounds for Luminescence
Research on tetrazole–carboxylate ligands interacting with zinc salts to form novel compounds showcases the role of Benzyl 4-propylpiperazine-1-carboxylate analogs in synthesizing materials with unique structural and luminescence properties. These compounds are characterized by diverse coordination modes and hydrogen bonding, contributing to their luminescent properties, useful in sensing and lighting technologies (Li et al., 2015).
Amide Formation Mechanism in Bioconjugation
The mechanism of amide formation using carbodiimide, a process relevant to bioconjugation in aqueous media, underscores the chemical versatility of Benzyl 4-propylpiperazine-1-carboxylate related compounds. Understanding these reactions facilitates the development of bioconjugate chemistry applications, including drug delivery systems and biomolecule labeling (Nakajima & Ikada, 1995).
Catalysis and Chemical Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate has been utilized as a catalyst in synthesizing 4H-pyran derivatives, demonstrating the catalytic capabilities of Benzyl 4-propylpiperazine-1-carboxylate analogs in organic synthesis. This showcases their potential in catalyzing various chemical reactions, contributing to the development of new pharmaceuticals and chemicals (Niknam et al., 2013).
Glucosylation of Benzoates
The study on Arabidopsis glycosyltransferases' activity toward benzoates reveals the biochemical applications of Benzyl 4-propylpiperazine-1-carboxylate related compounds. These enzymes' ability to glucosylate benzoates has implications for modifying pharmaceuticals and agrochemicals to enhance their solubility, stability, and bioavailability (Lim et al., 2002).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
Mechanism of Action
Target of Action
Based on its structural similarity to other piperazine derivatives, it may interact with various neurotransmitter systems .
Mode of Action
Piperazine derivatives have been shown to interact with the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA
Biochemical Pathways
If it does interact with the serotonergic and dopaminergic systems, it could potentially affect mood regulation, cognition, reward, learning, and memory .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to inhibit CYP2C19 and CYP2D6, enzymes involved in drug metabolism .
Result of Action
If it does interact with the serotonergic and dopaminergic systems, it could potentially alter neurotransmitter levels and receptor activity, leading to changes in neural signaling .
properties
IUPAC Name |
benzyl 4-propylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)19-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNRPJBJZSYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-propylpiperazine-1-carboxylate |
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